
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as CMI, is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic properties, particularly in the treatment of cancer and other diseases. In
Scientific Research Applications
Serotonin Receptor Interactions
Research indicates that compounds similar to "1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea" interact with serotonin receptors. For instance, Millan et al. (1997) found that certain urea derivatives act as agonists or antagonists to serotonin 5-HT2C receptors, affecting physiological responses like penile erections in rats (Millan, Péglion, Lavielle, & Perrin-Monneyron, 1997).
Antitumor Activities
Ch Hu et al. (2018) synthesized a compound with a structure similar to our subject compound and studied its crystal structure and antitumor activities. They conducted an MTT assay for antitumor activity and a docking study to understand its interaction with the CDK4 protein, which is relevant in cancer research (Ch Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).
Antimicrobial Applications
In 2014, Rani et al. synthesized novel imidazole ureas/carboxamides containing dioxaphospholanes. These compounds showed antimicrobial properties, highlighting the potential of urea derivatives in combating microbial infections (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Corrosion Inhibition
Bahrami and Hosseini (2012) investigated the inhibitory effects of urea derivatives on mild steel corrosion in hydrochloric acid solutions. Their findings suggest potential applications of similar compounds in materials science, particularly in corrosion prevention (Bahrami & Hosseini, 2012).
Antidepressant Properties
Matzen et al. (2000) explored the antidepressant potential of unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. This research underscores the possible use of similar compounds in developing new antidepressants (Matzen, van Amsterdam, Rautenberg, Greiner, Harting, Seyfried, & Böttcher, 2000).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-21-10-14(12-5-3-4-6-15(12)21)20-17(22)19-13-9-11(18)7-8-16(13)23-2/h3-10H,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZJPGGZEZTZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

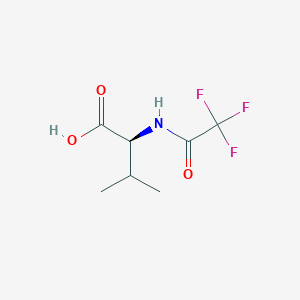
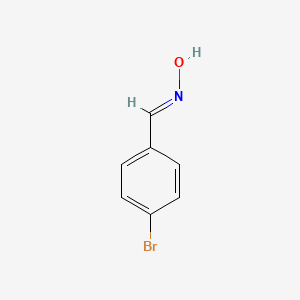

![1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B2797693.png)
![Ethyl 2-[(3-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2797700.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2797701.png)
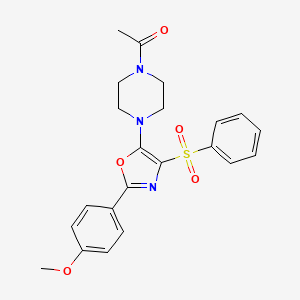
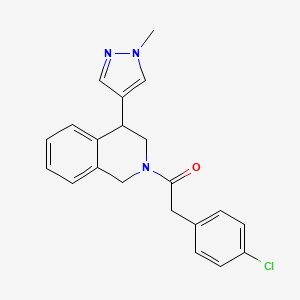
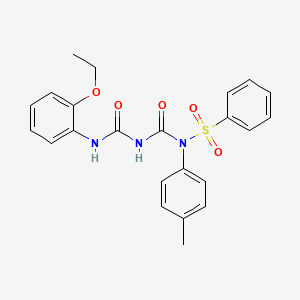
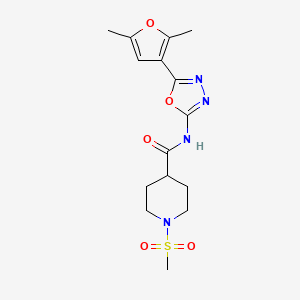
![2-[(2-Chlorophenyl)methyl]propanedioic acid](/img/structure/B2797707.png)
![2-[(2-methylphenoxy)methyl]-4,6-di(1H-pyrrol-1-yl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2797708.png)
![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2797709.png)
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2797713.png)